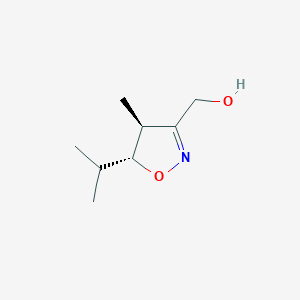
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a dihydroisoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which facilitates the enantioselective ring-opening at room temperature, yielding the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying enantioselective reactions.
Biology: Its chiral nature makes it useful in studying biological processes and interactions with enzymes and receptors.
Industry: Used in the synthesis of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism by which ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: This compound shares structural similarities with ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol, particularly in the presence of chiral centers and a heterocyclic ring.
Quinidine: An isomer of quinine, quinidine has similar chiral properties and is used in medical applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dihydroisoxazole ring. This combination of features makes it a valuable compound for studying enantioselective reactions and developing chiral drugs.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[(4S,5R)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h5-6,8,10H,4H2,1-3H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
BIAAMKAPDRZIJY-POYBYMJQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](ON=C1CO)C(C)C |
Kanonische SMILES |
CC1C(ON=C1CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


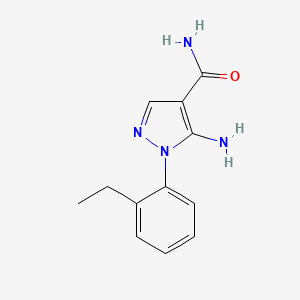
![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
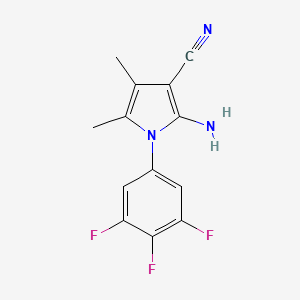
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
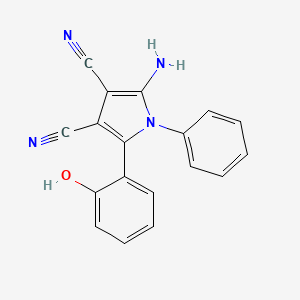
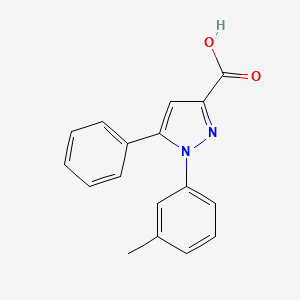

![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
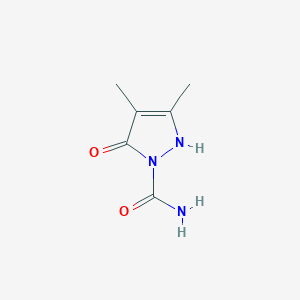
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

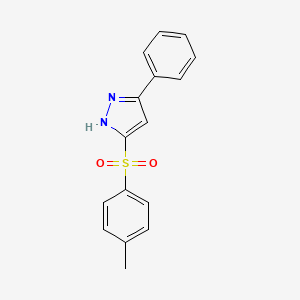
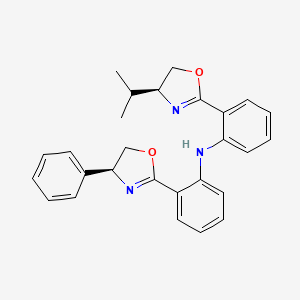
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
